

Application Notes: Lck Inhibitors for Studying Signal Transduction in Jurkat Cells

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Compound of Interest

Compound Name: *Lck inhibitor*

Cat. No.: *B15543629*

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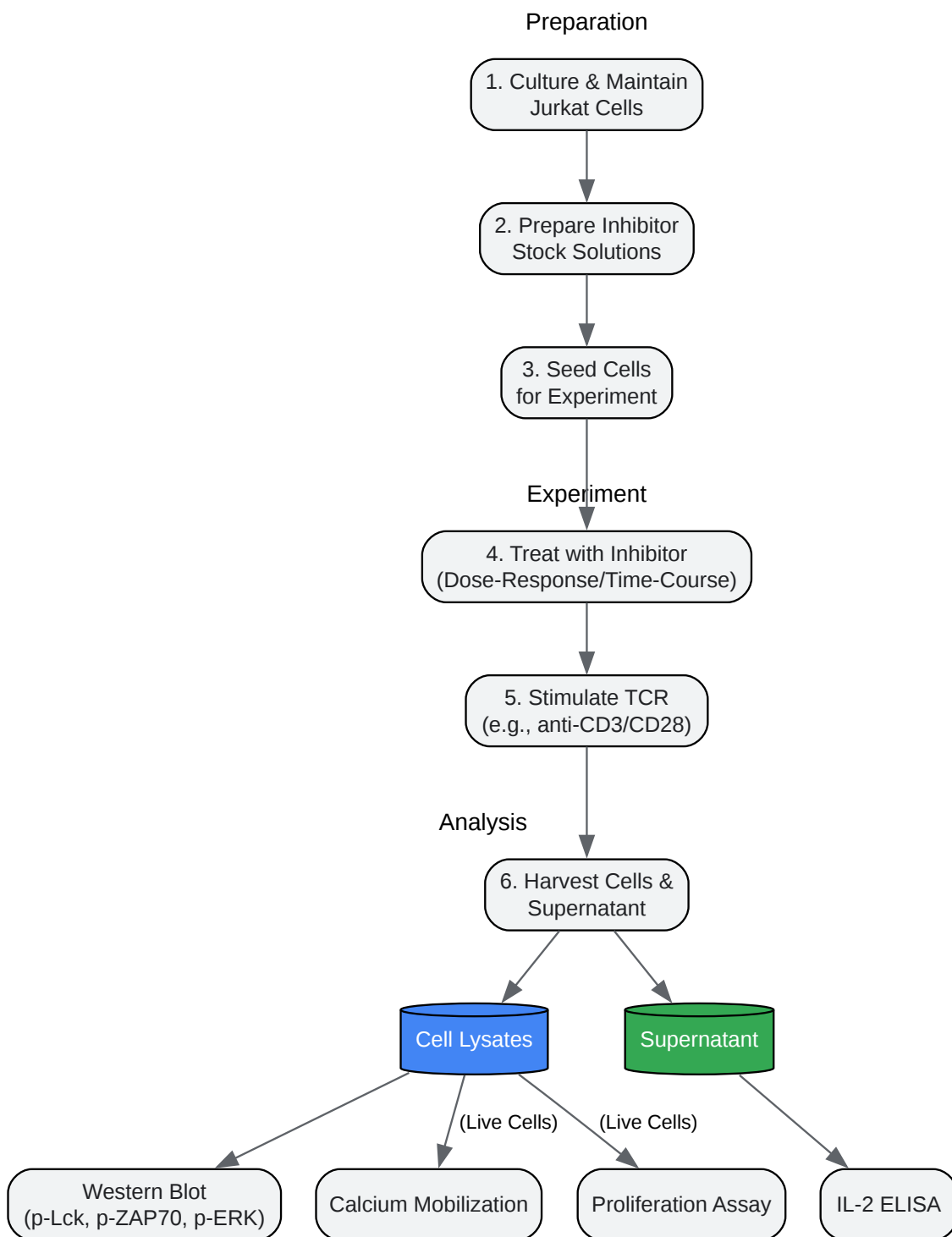
Audience: Researchers, scientists, and drug development professionals.

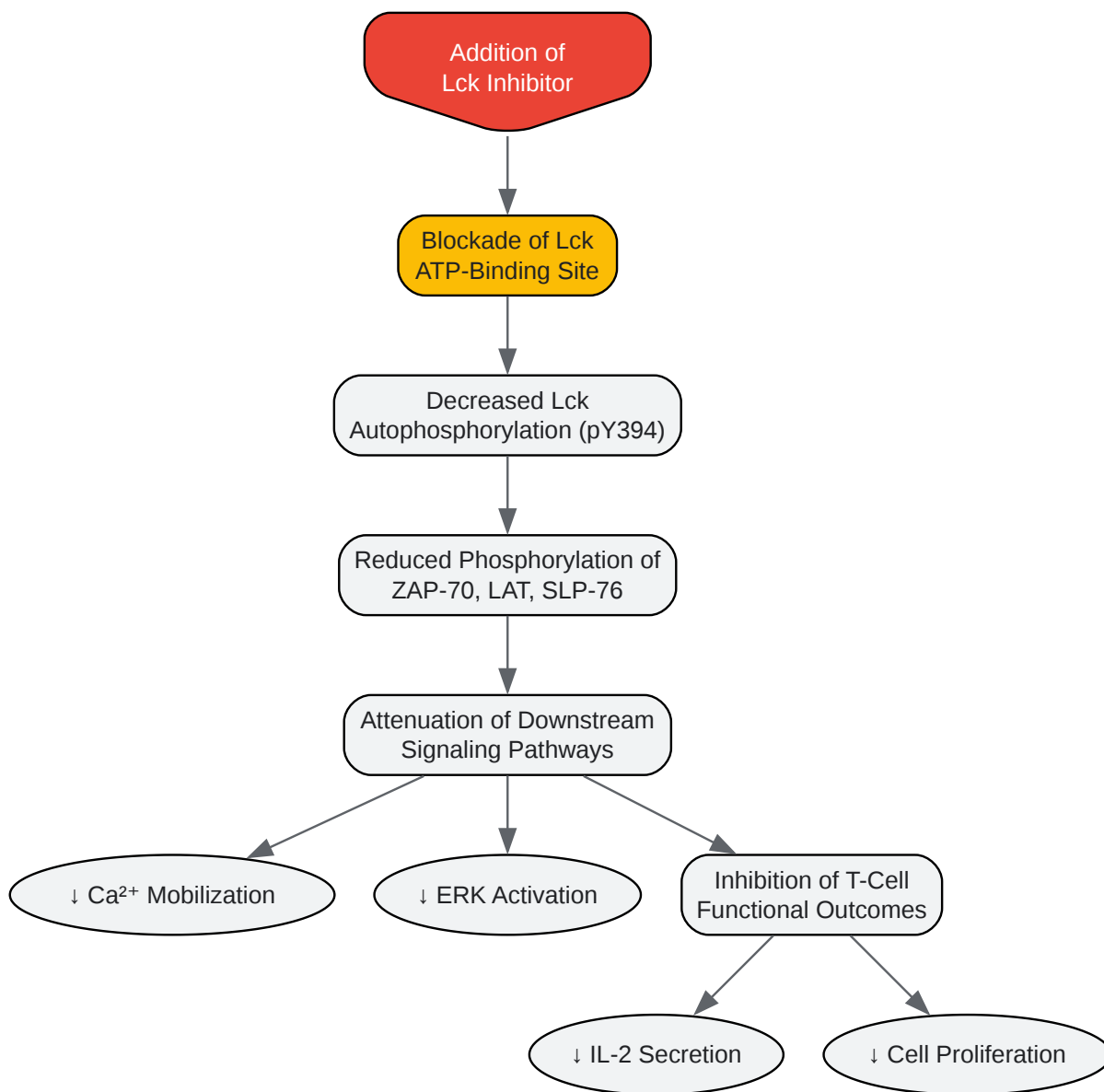
Introduction Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa Src family kinase that plays a pivotal role in initiating T-cell receptor (TCR) signaling.[1] Upon TCR engagement with an antigen-MHC complex, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ -chains of the TCR complex.[2][3] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, propagating the signal downstream to molecules like LAT (Linker for Activation of T cells) and SLP-76.[1][3][4] This cascade ultimately leads to T-cell activation, proliferation, and cytokine secretion.[5]

The Jurkat cell line, an immortalized human T lymphocyte line, is a widely used model system for studying T-cell signaling as it expresses the necessary components of the TCR pathway.[5] [6] Pharmacological inhibitors of Lck are invaluable tools for dissecting the intricate signaling dynamics, validating Lck as a therapeutic target, and understanding its role in both normal immune responses and pathological conditions like T-cell acute lymphoblastic leukemia (T-ALL).[4][7] These application notes provide an overview of the Lck signaling pathway, properties of common **Lck inhibitors**, and detailed protocols for their use in Jurkat cells.

Lck-Mediated T-Cell Receptor (TCR) Signaling Pathway

TCR activation initiates a complex signaling cascade heavily dependent on Lck. The process begins with Lck phosphorylating ITAMs, which recruits ZAP-70. Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76.[3] This leads to the assembly of a large signaling complex, activating multiple downstream pathways, including the PLC γ 1-calcium flux pathway and the Ras-MAPK pathway (leading to ERK activation), culminating in the activation of transcription factors like NFAT and AP-1, which drive T-cell responses.[1][8]





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